N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline

Catalog No.
S13734805
CAS No.
M.F
C12H18FN
M. Wt
195.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline

Product Name

N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline

IUPAC Name

N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

InChI

InChI=1S/C12H18FN/c1-9-5-6-10(13)7-11(9)14-8-12(2,3)4/h5-7,14H,8H2,1-4H3

InChI Key

MCVQLMTYUHAPPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NCC(C)(C)C

N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline is an organic compound characterized by the presence of a fluoro-substituted aromatic ring and an aliphatic amine group. The compound features a 5-fluoro group on a 2-methylphenyl ring, which is connected to a 2,2-dimethylpropyl substituent through an amine linkage. This structure imparts unique chemical properties and potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and materials science.

  • Oxidation: The compound can be oxidized to form quinone derivatives or other oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the nitro group (if present) to an amine group or reduce other functional groups using agents like lithium aluminum hydride.
  • Substitution Reactions: Electrophilic aromatic substitution can introduce new substituents onto the aromatic ring under acidic or basic conditions. Typical reagents include halogens and nitrating agents.

The synthesis of N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline typically involves the following steps:

  • Starting Materials: The synthesis generally begins with 5-fluoro-2-methylaniline.
  • Alkylation: The amine group of 5-fluoro-2-methylaniline is alkylated using 2,2-dimethylpropyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
  • Reaction Conditions: The reaction is typically conducted under an inert atmosphere to prevent oxidation and may require heating to facilitate nucleophilic substitution.
  • Purification: The product is purified through recrystallization or distillation to remove unreacted materials and by-products .

N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline has potential applications in various domains:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound in drug discovery for treating conditions related to neurotransmitter imbalances.
  • Material Science: The compound could be utilized in the development of specialty chemicals or polymers due to its unique properties imparted by the fluorine atom and branched alkyl chain.
  • Agricultural Chemicals: Similar compounds are often explored for use as agrochemicals due to their potential biological activity against pests or diseases .

Interaction studies involving N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline would focus on its binding affinity to various biological targets. Preliminary studies suggest that modifications on the aromatic ring influence interactions with serotonin and adrenergic receptors. Such studies are crucial for understanding the compound's pharmacodynamics and therapeutic potential.

Several compounds share structural similarities with N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(1,1-Dimethylpropyl)-4-fluoroanilineContains a 4-fluoro group instead of 5-fluoroPotentially different receptor interactions
N-(tert-Butyl)-3-fluoroanilinetert-butyl group instead of dimethylpropylDifferent steric effects influencing reactivity
N-(Cyclopropyl)-5-fluoroanilineCyclopropyl substituentUnique ring structure may alter binding properties

These compounds highlight the uniqueness of N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline due to its specific branched alkane structure combined with fluorination at the meta position of the aromatic ring.

The synthesis of N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline through catalytic N-alkylation represents a sophisticated approach to tertiary amine formation that requires careful consideration of catalyst systems and reaction conditions [1] [2]. Iron-catalyzed direct alkylation of amines with alcohols has emerged as a particularly attractive methodology due to the use of earth-abundant metals and the borrowing hydrogen strategy [1]. This approach enables the selective conversion of carbon-oxygen bonds into carbon-nitrogen bonds through a dehydrogenation-condensation-hydrogenation sequence [1].

Ruthenium-catalyzed N-alkylation systems, particularly those employing ruthenium para-cymene dichloride complexes activated with bis(diphenylphosphino)ferrocene, demonstrate excellent activity for the alkylation of anilines with primary alcohols [3] [2]. These catalytic systems show broad tolerance of functional groups while avoiding the formation of over-alkylated by-products that commonly plague traditional halide-based alkylation methods [3]. The addition of phosphine ligands proves paramount to achieving good yields, as ruthenium complexes used alone as catalysts show significantly reduced activity [3].

Manganese-based pincer complexes offer an alternative approach for selective N-alkylation reactions [4]. These systems, particularly those featuring PNP (phosphine-nitrogen-phosphine) ligands, require base activation through deprotonation of coordinated amines followed by halide decoordination [4]. The resulting amido manganese complexes react with incoming alcohols to form alkoxy manganese species, which facilitate carbonyl compound formation via beta-hydrogen elimination [4].

Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)Substrate Scope
Iron(II) chloride / N,N-dimethylformamide1101276Aromatic aldehydes, primary amines
Ruthenium(p-cymene)Cl2 / bis(diphenylphosphino)ferrocene1402485Benzyl alcohols, morpholine derivatives
Manganese PNP pincer complex / Potassium tert-butoxide1301691Primary alcohols, aniline derivatives
Palladium(acetate) / 2-(dicyclohexylphosphanyl)pyrrole100882Aryl halides, secondary amines
Copper(TMHD)2 / Ir[dF(CF3)ppy]225493Alkyl bromides, N-heterocycles
Iron carbonyl / Sodium hydroxide90471Aldehydes, primary/secondary amines

Copper-catalyzed cross-coupling reactions utilizing metallaphotoredox approaches provide access to quaternary carbon centers through C(sp3)-C(sp2) bond formation between tertiary alkyl halides and aniline derivatives [5]. These systems employ bidentate bis(cyclopropenimine) ligands that enable rapid activation of tertiary halides to generate alkyl radicals under mild conditions with remarkably short reaction times [5]. The halogen abstraction-radical capture mechanism alleviates traditional N-alkylation challenges regarding regioselectivity and secondary alkyl chloride functionalization [6].

Reduction Pathways for Nitroarene Precursors

The reduction of nitroarenes to anilines represents a fundamental transformation in the synthesis of N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline, with multiple pathways available depending on the specific substrate requirements and functional group tolerance [7] [8] [9]. Iron-mediated reduction methods have gained prominence due to their cost-effectiveness and environmental compatibility compared to precious metal catalysts [8] [9].

The classical iron powder reduction in the presence of hydrochloric acid and ethanol provides a reliable method for converting 4-fluoro-2-nitrotoluene to 5-fluoro-2-methylaniline [7]. This protocol involves dissolving the nitro compound in ethanol, adding iron powder and hydrochloric acid at 0°C, followed by refluxing for 12 hours [7]. The reaction mixture undergoes filtration through Celite, basification with sodium bicarbonate, and extraction with ethyl acetate to yield the desired aniline in 70% yield [7].

Reduction MethodTemperature (°C)Pressure (atm)Yield (%)Functional Group Tolerance
Iron powder / Hydrochloric acid / Ethanol0170Moderate (halogens retained)
Palladium on carbon / Hydrogen gas25595High (sensitive groups protected)
Magnetite nanoparticles / Hydrazine hydrate80187Good (halogens except iodine)
Iron pentacarbonyl / Solvent-free conditions90149Excellent (bromo, cyano groups)
Manganese catalyst / Molecular hydrogen1203089High (hydroxyl, methoxy groups)
Zinc dust / Ammonium chloride60183Moderate (basic conditions required)

Palladium-catalyzed hydrogenation using molecular hydrogen remains the gold standard for nitroarene reduction, achieving 95% yields under mild conditions [10]. The use of formic acid, phosphinic acid, or phosphorous acid as hydrogen sources enables reduction of fluorine-containing nitro compounds while preserving halogen substituents [10]. This selectivity proves particularly important for fluorinated anilines where halogen retention is essential for biological activity [10].

Manganese-based catalysts represent an emerging alternative for chemoselective nitroarene hydrogenation [8]. These air-stable pincer complexes enable reduction under relatively mild conditions while tolerating hydroxyl and methoxy functional groups [8]. The direct pathway mechanism proceeds through nitrosoarene and hydroxylamine intermediates rather than through azoxy, azo, and hydrazo compounds, minimizing side reactions [8].

Solvent Effects in Iron-Mediated Reductive Amination

Solvent selection plays a critical role in iron-mediated reductive amination reactions, influencing both reaction kinetics and product selectivity [11] [12] [13]. The choice of solvent affects the coordination environment of iron catalysts, the stability of intermediate species, and the overall thermodynamics of the transformation [11].

Dimethylformamide emerges as a particularly effective solvent for iron-catalyzed reductive amination, increasing reaction rates significantly while lowering the extent of carbonyl reduction [14]. The high polarity and coordinating ability of dimethylformamide stabilize iron catalyst intermediates and facilitate the formation of transient hydridocarboferrate species [13]. These intermediates serve as the active hydrogen source in the reduction step, eliminating the need for external hydrogen gas [13].

SolventPolarity IndexReaction Rate (relative)Product Yield (%)Selectivity (%)
Toluene2.41.08592
Dimethylformamide6.42.89188
Ethanol5.21.57694
Isopropanol3.92.18290
Acetonitrile5.80.86885
Dichloromethane3.10.65578

Isopropanol functions both as solvent and reducing agent in iron-catalyzed reductive amination protocols [13]. The alcohol undergoes iron-mediated oxidation to acetone while providing hydrogen equivalents for imine reduction [13]. This dual role eliminates the need for additional reductants and contributes to the overall atom economy of the transformation [13]. The mechanism involves iron carbonyl and base reaction to generate carbonylhydridoferrate intermediates with concomitant carbon dioxide elimination [13].

Toluene provides optimal selectivity for iron-catalyzed reductive amination while maintaining reasonable reaction rates [11]. The non-coordinating nature of toluene minimizes competing side reactions and allows for better control of the catalyst coordination sphere [11]. However, the lower polarity compared to dimethylformamide results in reduced reaction rates, requiring longer reaction times or elevated temperatures [11].

The explicit solvent assistance in reductive amination reactions of long chain aldehydes reduces activation energy through stabilization of transition states [11]. Coordinating solvents provide additional stabilization to charged intermediates, while protic solvents can participate in proton transfer steps that facilitate imine formation and reduction [11].

Purification Techniques and Chromatographic Optimization

The purification of N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline requires specialized chromatographic techniques due to the compound's amine functionality and fluorine substitution [15] [16] [17]. Silica gel column chromatography represents the most commonly employed method, utilizing hexane and ethyl acetate mixtures as mobile phases [16] [18].

Traditional silica gel chromatography employs a 49:1 hexane to ethyl acetate ratio for effective separation of fluorinated aniline derivatives [16]. The weakly acidic properties of silica gel enable separation based on polarity differences, with the fluorine substituent and branched alkyl chain influencing retention times [18]. Column preparation requires careful attention to silica gel activation, typically involving heating to 150-160°C or deactivation with up to 10% water depending on the specific separation requirements [18].

Purification MethodMobile PhaseRecovery (%)Purity (%)Analysis Time (min)
Silica gel column chromatographyHexane/Ethyl acetate (49:1)829845
Flash chromatographyHexane/Ethyl acetate gradient889625
High-performance liquid chromatographySodium dodecyl sulfate/Methanol959922
Steam distillationWater/Steam849560
RecrystallizationWater/Ethanol7397180
Amine-bonded silica chromatographyHeptane/Ethyl acetate919830

Flash chromatography provides improved efficiency and reduced analysis times compared to traditional column methods [19]. The pressurized solvent system enables faster separations while maintaining resolution [19]. Optimization requires careful balance between flow rate and resolution, with higher flow rates reducing separation time but potentially compromising peak separation [19]. The stationary phase selection depends on compound polarity, with silica gel preferred for polar compounds like fluorinated anilines [19].

High-performance liquid chromatography offers the highest purity and recovery for fluorinated aniline derivatives [15] [17]. The use of sodium dodecyl sulfate and methanol mobile phases enables separation optimization through empirical retention modeling [17]. Derringer's desirability function allows simultaneous evaluation of analysis time and retention differences between adjacent peaks [17]. Optimal conditions for aniline separation involve 0.119 M sodium dodecyl sulfate and 53% methanol, achieving full resolution within 22 minutes [17].

Amine-bonded silica chromatography provides specialized purification for organic bases like fluorinated anilines [20]. The propylamine functionality bonded to silica creates a more alkaline environment that eliminates the need for competing amine modifiers in the mobile phase [20]. This approach allows the use of less hazardous solvents such as heptane with ethyl acetate instead of dichloromethane with methanol [20].

Steam distillation offers an alternative purification method for steam-volatile anilines [21]. The compound's steam volatility enables separation from non-volatile impurities based on boiling point differences [21]. However, this method is limited to compounds with appropriate volatility characteristics and may not be suitable for all fluorinated aniline derivatives [21].

Mechanistic Studies of Benzyl Alcohol Coupling Reactions

The mechanistic understanding of benzyl alcohol coupling reactions provides crucial insights into the formation of N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline through alcohol-amine coupling pathways [22] [23] [24]. Density functional theory computations reveal that the dehydrogenative coupling proceeds through multiple elementary steps with distinct energy barriers and kinetic profiles [24].

The initial alcohol dehydrogenation step represents a critical transformation in the catalytic cycle, requiring 18.5 kcal/mol activation energy [24]. Iron-catalyzed direct amination of benzyl alcohols proceeds through a borrowing hydrogen mechanism where the alcohol undergoes dehydrogenation to the corresponding carbonyl compound, which subsequently reacts with the amine to form an imine intermediate [22]. The metal catalyst returns the borrowed hydrogen to the imine, yielding the alkylated amine product [22].

Reaction StepEnergy Barrier (kcal/mol)Rate Constant (s⁻¹)Temperature DependenceSolvent Effect
Alcohol dehydrogenation18.50.023StrongSignificant
Imine formation12.32.45ModerateMinimal
Hydride transfer22.10.0058Very strongModerate
Product release8.715.6WeakMinimal
Catalyst regeneration15.40.18ModerateSignificant
Side reaction elimination25.20.0012StrongMajor

The hydride transfer step exhibits the highest energy barrier at 22.1 kcal/mol, making it the rate-determining step in many catalytic systems [24]. Computational studies using B3PW91 functional show excellent agreement with experimental observations for manganese and rhenium PNP pincer complexes [24]. The non-innocent outer-sphere mechanism incorporating the amido complex and N-H bond proves more kinetically favored than alternative pathways [24].

Dynamic kinetic cross-electrophile arylation represents an advanced mechanistic approach for benzyl alcohol functionalization [23]. Nickel-catalyzed reactions proceed through in situ formation of benzyl oxalates followed by reaction with nickel, possibly via a radical process [23]. This mechanism enables direct arylation of benzylic alcohols in the presence of various nucleophilic groups including non-activated primary, secondary, and tertiary alcohols [23].

The catalyst regeneration process involves restoration of the active catalytic species through coordination of fresh substrate molecules [24]. This step shows moderate temperature dependence and significant solvent effects, reflecting the importance of coordination environment in maintaining catalytic activity [24]. Side reaction elimination becomes crucial for maintaining selectivity, particularly in the presence of competing nucleophiles or electrophiles [24].

The thermodynamic properties of N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline (molecular formula C₁₂H₁₈FN, molecular weight 195.28 g/mol) are primarily estimated through structural comparison with its parent compound, 5-fluoro-2-methylaniline, due to limited direct experimental data for this specific derivative.

Melting Point Considerations: The parent compound 5-fluoro-2-methylaniline exhibits a melting point range of 38-40°C [1] [2]. The introduction of the bulky 2,2-dimethylpropyl substituent is expected to significantly increase the melting point due to enhanced molecular weight and altered crystal packing. Based on structural analogy with similar aniline derivatives, the estimated melting point range for N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline is predicted to be 65-85°C.

Boiling Point Predictions: The parent 5-fluoro-2-methylaniline demonstrates a boiling point of 203.3 ± 20.0°C at 760 mmHg [2] [3]. The substantial increase in molecular weight from 125.14 g/mol to 195.28 g/mol, coupled with increased van der Waals interactions from the branched alkyl chain, suggests an estimated boiling point elevation of 40-60°C. Therefore, the predicted boiling point for the target compound ranges from 245-265°C at standard atmospheric pressure.

Property5-Fluoro-2-methylanilineN-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline (Estimated)Basis for Estimation
Melting Point (°C)38-40 [1]65-85Increased molecular weight and crystal packing effects
Boiling Point (°C)203.3 [2]245-265Van der Waals interactions from alkyl substitution
Molecular Weight (g/mol)125.14195.28Calculated from molecular formula

Solubility Characteristics in Polar/Non-Polar Solvents

The solubility profile of N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline is influenced by the compound's amphiphilic nature, containing both hydrophobic aromatic and alkyl components alongside a polar amino group.

Polar Solvent Behavior: The parent compound 5-fluoro-2-methylaniline is reported as insoluble in water [2]. The addition of the 2,2-dimethylpropyl group further increases hydrophobic character, making the derivative even less soluble in water. The compound is expected to show slight solubility in methanol and good solubility in ethanol, following the general principle that "like dissolves like" [4].

Non-Polar Solvent Characteristics: The increased lipophilic character from the branched alkyl substituent enhances solubility in non-polar organic solvents. The compound should demonstrate good solubility in chloroform, moderate solubility in hexane, and excellent solubility in aromatic solvents such as toluene and benzene.

Solvent TypePolarityPredicted SolubilityRationale
WaterHighVery PoorHydrophobic aromatic and alkyl components dominate
MethanolHighSlightHydrogen bonding with amino group limited by steric hindrance
EthanolMedium-HighModerateBetter solvation of bulky alkyl chain
ChloroformMediumGoodBalanced polarity matches compound characteristics
HexaneLowModerateAlkyl chain compatibility with non-polar environment
TolueneLow-MediumExcellentAromatic-aromatic interactions favorable

Acid-Base Behavior and pKa Determination

The acid-base properties of N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline are primarily governed by the aromatic amino group, with electronic and steric effects from the substituents modifying the basicity.

Electronic Effects: The 5-fluoro substitution on the aromatic ring exerts an electron-withdrawing inductive effect, reducing the electron density on the amino nitrogen and consequently decreasing basicity. The parent compound 5-fluoro-2-methylaniline has a predicted pKa of 3.44 [1], which is lower than unsubstituted aniline (pKa ≈ 4.6) [5].

Steric Considerations: The bulky 2,2-dimethylpropyl group attached to the nitrogen creates significant steric hindrance around the basic site. This steric effect can reduce the accessibility of the nitrogen lone pair for protonation and may slightly decrease the effective basicity compared to less hindered analogs.

pKa Estimation: Based on the combined electronic and steric effects, the estimated pKa range for N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline is 3.0-3.8. The compound will exist predominantly in the free base form under physiological conditions (pH 7.4) and will be protonated in strongly acidic environments.

Structural FeatureEffect on BasicitypKa ImpactMechanistic Basis
5-Fluoro substitutionDecreasing-0.8 to -1.2Electron-withdrawing inductive effect
2-Methyl groupSlightly increasing+0.1 to +0.3Weak electron-donating effect
N-(2,2-dimethylpropyl)Decreasing-0.2 to -0.4Steric hindrance reduces protonation accessibility
Overall Predicted pKaWeakly basic3.0-3.8Combined electronic and steric effects

Surface Tension and Volatility Measurements

The surface tension and volatility characteristics of N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline are influenced by the molecular size, intermolecular forces, and structural features of the compound.

Surface Tension Properties: Aromatic amines typically exhibit moderate surface tension values due to their amphiphilic nature. The compound's estimated surface tension range is 25-35 mN/m at 25°C, based on structural comparison with similar aromatic amines. The presence of the amino group enables hydrogen bonding at interfaces, while the aromatic ring and alkyl chain contribute to van der Waals interactions.

Volatility Assessment: The parent compound 5-fluoro-2-methylaniline exhibits relatively low volatility with a vapor pressure of 0.3 ± 0.4 mmHg at 25°C [2]. The target compound's significantly increased molecular weight (195.28 g/mol vs 125.14 g/mol) substantially reduces volatility. The estimated vapor pressure is less than 0.1 mmHg at 25°C.

Flash Point Considerations: The predicted high flash point (>120°C) reflects the compound's low volatility and thermal stability. This characteristic has important implications for handling and storage procedures.

PropertyEstimated ValueComparison to ParentControlling Factors
Surface Tension (mN/m)25-35SimilarAromatic amine character maintained
Vapor Pressure (mmHg at 25°C)<0.1Much lowerIncreased molecular weight
Flash Point (°C)>120HigherReduced volatility
Henry's Law Constant (atm·m³/mol)<10⁻⁵LowerDecreased vapor pressure

Computational Prediction of Partition Coefficients (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter for understanding the lipophilicity and potential biological activity of N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline.

Fragment-Based Calculations: Using the Crippen method for LogP estimation [6] [7], the compound's partition coefficient can be calculated by summing contributions from individual molecular fragments. The parent 5-fluoro-2-methylaniline has a LogP of 1.716 [3]. The 2,2-dimethylpropyl substitution adds significant lipophilic character.

Fragment Contributions:

  • Aromatic ring system: +2.13
  • Fluoro substitution: -0.17
  • Methyl group on aromatic ring: +0.56
  • N-(2,2-dimethylpropyl) group: +1.85 to +2.30

Predicted LogP Range: The computational estimation yields a LogP value of 3.8 ± 0.7 for N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline. This represents a significant increase from the parent compound due to the substantial contribution of the branched alkyl chain.

Biological Implications: The predicted LogP falls within the optimal range (1-5) for drug-like compounds according to Lipinski's Rule of Five. This suggests favorable membrane permeability and potential bioavailability characteristics.

Calculation MethodPredicted LogPConfidence LevelKey Contributors
Crippen Fragment Method3.8 ± 0.7ModerateBranched alkyl chain dominates
Structural Comparison3.5-4.2Low-ModerateExtrapolation from analogs
Group Contribution3.6-4.0ModerateAdditive fragment approach

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

195.142327740 g/mol

Monoisotopic Mass

195.142327740 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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